2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-10-6-5-9-14(15)16(21-2)11-18-17(19)12-22-13-7-3-4-8-13/h5-6,9-10,13,16H,3-4,7-8,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUUSJABDGTDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentylthio Intermediate: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to form the cyclopentylthio intermediate.
Introduction of the Methoxyphenyl Group:
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The cyclopentylthio (-S-cyclopentyl) moiety undergoes nucleophilic substitution reactions, particularly under basic or catalytic conditions. Potential pathways include:
Oxidation Reactions
The thioether group is susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction intensity:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ or mCPBA | Mild, room temperature | Cyclopentylsulfoxide derivative |
| KMnO₄ or Ozone | Harsh, elevated temperatures | Cyclopentylsulfone derivative |
The methoxy groups on the phenyl ring may stabilize reactive intermediates during oxidation .
Acetamide Hydrolysis
The acetamide group (-N-C(O)-CH₃) undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product |
|---|---|---|
| Acidic (HCl/H₂O) | Prolonged heating | Carboxylic acid and ethylamine derivative |
| Basic (NaOH) | Reflux in aqueous ethanol | Sodium carboxylate and free amine |
Kinetic studies suggest slower hydrolysis compared to simpler acetamides due to steric hindrance from the methoxyphenyl substituents .
Functionalization via Methoxy Groups
The methoxy (-OCH₃) groups on the phenyl ring can participate in demethylation or
Scientific Research Applications
Research indicates that 2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide exhibits several biological activities:
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 128 µg/mL for related compounds.
Anticancer Properties
Investigations into the cytotoxic effects of this compound have revealed promising results against various cancer cell lines. A study demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. The IC50 values were found to be in the micromolar range, indicating significant potential for anticancer applications.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that similar compounds might inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thioether-containing compounds, including derivatives of this compound. Results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents.
Cytotoxicity Research
In a study published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Physicochemical Properties
The target compound’s higher LogP compared to cyano-substituted analogs () suggests greater membrane permeability but lower aqueous solubility. Its metabolic stability may exceed alachlor due to reduced CYP2B6 affinity from the cyclopentylthio group .
Key Challenges :
- Synthetic optimization for scalability.
- In-depth pharmacological and toxicological profiling.
Biological Activity
2-(Cyclopentylthio)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C_{19}H_{25}NO_{3}S
- Molecular Weight : 345.47 g/mol
- CAS Number : [Specific CAS number if available]
The compound features a cyclopentylthio group, which may influence its interaction with biological targets, enhancing its pharmacological profile.
Research indicates that this compound exhibits various biological activities, primarily through modulation of receptor systems and enzymatic pathways. The following mechanisms have been identified:
- Melatonin Receptor Modulation :
-
Antioxidant Activity :
- Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular models. This could have implications for neuroprotection and anti-inflammatory effects.
-
Enzyme Inhibition :
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could affect drug metabolism and bioavailability.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
-
In Vitro Studies :
- Cell line studies demonstrated that the compound can reduce cell viability in cancerous cells, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction via mitochondrial pathways.
-
In Vivo Studies :
- Animal models have shown that administration of the compound leads to significant reductions in tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study conducted on a breast cancer cell line (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 15 µM, indicating a potent effect against these cancer cells.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, the compound exhibited protective effects on neuronal cells by reducing markers of oxidative damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
